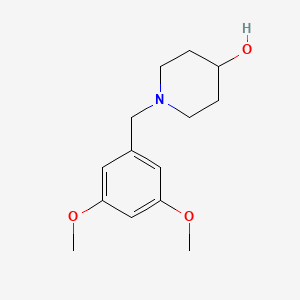

1-(3,5-dimethoxybenzyl)-4-piperidinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves complex reactions. For example, 1-(4-fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, an analog of donepezil, was prepared through reductive alkylation showing the intricate steps involved in synthesizing compounds within this chemical family (Lee et al., 2000). Another synthesis pathway involved creating a potential dopamine D_4 receptor ligand from 3,4-dimethoxyphenol, highlighting the multiple-step reactions common in synthesizing such compounds (Duan-zhi, 2005).

Molecular Structure Analysis

The molecular structure of compounds in this category often includes complex arrangements and conformations. For instance, the crystal structure of 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine was determined, illustrating the detailed geometric parameters that characterize these molecules (Sudhakar et al., 2005).

Chemical Reactions and Properties

Compounds like 1-(3,5-dimethoxybenzyl)-4-piperidinol participate in various chemical reactions, leading to different bioactivities. For example, aromatic carboxylic esters of 1-methyl-4-piperidinol were prepared and evaluated for analgesic activity, indicating the chemical reactivity and potential biological properties of these molecules (Waters, 1978).

Physical Properties Analysis

The physical properties of such compounds, including crystalline form and solubility, can be critical for their application. The crystal structure of certain derivatives has been solved, providing insight into their solid-state chemistry and how it may affect their physical behavior (Yao et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, play a vital role in the compound's applications. For instance, the synthesis and characterization of novel compounds, such as 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, illustrate the exploration of chemical properties and their potential antioxidant potency (Dineshkumar & Parthiban, 2022).

Scientific Research Applications

Analgesic Activity

One study investigated the analgesic activity of aromatic carboxylic esters of 1-methyl-4-piperidinol, which are structurally related to 1-(3,5-dimethoxybenzyl)-4-piperidinol. These compounds showed promising results in animal models, suggesting potential applications in pain management without the risk of morphine-like physical dependence (Waters, 1978).

Molecular Structure Characterization

Another research effort focused on the synthesis and molecular structure characterization of 3,5-bis(2-fluorobenzylidene)-4-piperidone analogs, demonstrating the potential of these compounds in developing more efficacious molecules through structural analysis (Lagisetty, Powell, & Awasthi, 2009).

Dopamine D_4 Receptor Ligands

Research into 3-(4-hydrobenzyl)-8,9-dimethoxy-1,2,3,4-tetrahydrochromenopyridin-5-one explored its potential as a dopamine D_4 receptor ligand, indicating applications in neurological disorders (Duan-zhi, 2005).

Protecting Group in Synthesis

The 3,4-dimethoxybenzyl moiety has been employed as a novel N-protecting group in the synthesis of 1,2-thiazetidine 1,1-dioxides, showcasing its utility in facilitating complex chemical reactions (Grunder-Klotz & Ehrhardt, 1991).

Inhibition of Iron Corrosion

A study on piperidine derivatives, including those with dimethoxybenzyl groups, revealed their potential in inhibiting the corrosion of iron, indicating applications in materials science and engineering (Kaya et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-17-13-7-11(8-14(9-13)18-2)10-15-5-3-12(16)4-6-15/h7-9,12,16H,3-6,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMBSSRIVJOXCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CN2CCC(CC2)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(dimethylamino)ethyl]-8-[2-(methylamino)isonicotinoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5556822.png)

![N~3~-{[1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl}-1,3-piperidinedicarboxamide](/img/structure/B5556839.png)

![3,3'-(1,3,4-oxadiazole-2,5-diyl)bis[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole]](/img/structure/B5556842.png)

![6-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5556848.png)

![(1S*,5R*)-6-(propylsulfonyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5556867.png)

![N-{2-methyl-5-[(trifluoromethyl)sulfonyl]phenyl}nicotinamide](/img/structure/B5556873.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5556876.png)

![2-[(2,4-dichlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5556886.png)

![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5556900.png)